2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethylidene group and a methoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 5-methoxy-2-naphthol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include paraformaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as stannic chloride can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-carboxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares a similar methoxy group but lacks the dihydronaphthalenone core.
2-(Hydroxymethyl)-5-methoxybenzaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxymethylidene group
Uniqueness
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
25677-39-8 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
AFYDCABFCYPNSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=CO)C2=O |
Origin of Product |
United States |
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